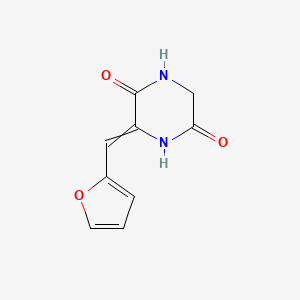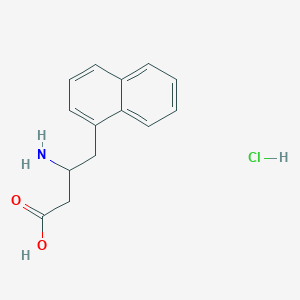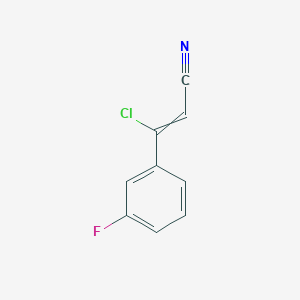
3-Benzylidenepiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidenepiperazine-2,5-dione is a diketopiperazine derivative, a class of compounds known for their diverse biological activities and structural complexity. This compound features a piperazine ring with a benzylidene group attached to the nitrogen atoms at positions 3 and 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidenepiperazine-2,5-dione can be achieved through several methods. One common approach involves the treatment of N-(chloroacetyl)phenylalanine with methylamine, which yields 3-trans-benzylidene-1-methylpiperazine-2,5-dione. This compound can also be produced by cyclization of (N-acetyldehydrophenylalanyl)-sarcosine with acetic anhydride .
Another method involves the condensation of piperazine-2,5-dione with aromatic aldehydes to form monoarylidene and bisarylidene derivatives. The use of 1,4-diacetylpiperazine-2,5-dione allows for the preparation of unsymmetrical bisarylidenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-Benzylidenepiperazine-2,5-dione undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For example, the reduction of 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid yields (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include zinc, acetic acid, hydrochloric acid, and aromatic aldehydes. Reaction conditions typically involve moderate temperatures and the use of solvents such as acetic anhydride .
Major Products
The major products formed from the reactions of this compound include various substituted piperazine-2,5-dione derivatives, such as (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione and unsymmetrical bisarylidenes .
科学的研究の応用
作用機序
The mechanism of action of 3-Benzylidenepiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s diketopiperazine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies have shown that diketopiperazines can exhibit cytotoxicity against cancer cells and antimicrobial activity .
類似化合物との比較
Similar Compounds
- 3,6-Dibenzylidenepiperazine-2,5-dione
- 3-Benzylidene-6-methylpiperazine-2,5-dione
- 3,6-Dibenzylpiperazine-2,5-dione
Uniqueness
3-Benzylidenepiperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the benzylidene group. This structural feature distinguishes it from other diketopiperazine derivatives and contributes to its distinct chemical and biological properties .
特性
CAS番号 |
19459-03-1 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
3-benzylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14) |
InChIキー |
AFBRZIIBSVQJPB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)


![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)


![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)

![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate](/img/structure/B12513565.png)
![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide](/img/structure/B12513570.png)
![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)
![Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B12513600.png)
